molecular formula C14H13NS B14544089 4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile CAS No. 62308-27-4

4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile

Cat. No.: B14544089
CAS No.: 62308-27-4
M. Wt: 227.33 g/mol
InChI Key: OHQAKHLAYOHXIJ-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile is a chemical compound that features a benzonitrile core substituted with a thiophene ring and a methyl group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile typically involves the condensation of thiophene derivatives with benzonitrile precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs one-pot procedures in the presence or absence of catalysts. Iodine-promoted heterocyclization and multicomponent procedures are also commonly used to achieve efficient and selective synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile involves its interaction with various molecular targets and pathways. For example, thiophene derivatives are known to inhibit enzymes and modulate receptor activities, leading to their biological effects . The specific pathways and targets depend on the particular application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a benzonitrile core with a thiophene ring and a methyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

CAS No.

62308-27-4

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

4-methyl-2-(2-thiophen-2-ylethyl)benzonitrile

InChI

InChI=1S/C14H13NS/c1-11-4-5-13(10-15)12(9-11)6-7-14-3-2-8-16-14/h2-5,8-9H,6-7H2,1H3

InChI Key

OHQAKHLAYOHXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)CCC2=CC=CS2

Origin of Product

United States

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